molecular formula C6H2BrClF3NO B11822432 4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine CAS No. 1361681-64-2

4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine

Cat. No.: B11822432
CAS No.: 1361681-64-2
M. Wt: 276.44 g/mol
InChI Key: IOKJABUEPUCKDS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of 5-(trifluoromethoxy)pyridine. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a suitable catalyst and solvent. The reaction temperature and time are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form halogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-2-chloro-5-(trifluoromethoxy)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

1361681-64-2

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-3-1-5(8)12-2-4(3)13-6(9,10)11/h1-2H

InChI Key

IOKJABUEPUCKDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)Br

Origin of Product

United States

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